molecular formula C19H13Cl2NO6 B4585242 [5-(2,3-dichlorophenyl)-2-furyl]methyl (2-nitrophenoxy)acetate

[5-(2,3-dichlorophenyl)-2-furyl]methyl (2-nitrophenoxy)acetate

Cat. No. B4585242
M. Wt: 422.2 g/mol
InChI Key: JIPDIQBVBHDLLN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar furan derivatives involves complex chemical reactions, including acid-catalyzed rearrangements and interactions with various chemicals under controlled conditions. For example, the vigorous treatment of certain furan derivatives with hydrogen chloride in methanol leads to the formation of multiple products, showcasing the complexity and variability of reactions involved in synthesizing these compounds (Greene & Lewis, 1978).

Molecular Structure Analysis

The molecular structure of furan derivatives, including [5-(2,3-dichlorophenyl)-2-furyl]methyl (2-nitrophenoxy)acetate, can be analyzed using techniques such as two-dimensional NMR spectroscopy. This allows for the determination of molecular conformations, which is critical for understanding the chemical behavior and reactivity of these compounds (Hayashi & Kouji, 1990).

Chemical Reactions and Properties

Furan derivatives undergo a variety of chemical reactions, depending on the conditions and reactants involved. These reactions can include radical and ionic reactions, substitution reactions, and more, leading to a wide range of products with different properties (Newcombe & Norris, 1979). Understanding these reactions is crucial for synthesizing furan derivatives with desired properties and for potential applications in various fields.

Physical Properties Analysis

The physical properties of furan derivatives, such as solubility, melting point, and boiling point, are influenced by their molecular structure. These properties are essential for determining the conditions under which these compounds can be used and stored (Kato & Hirao, 1972).

Chemical Properties Analysis

The chemical properties of [5-(2,3-dichlorophenyl)-2-furyl]methyl (2-nitrophenoxy)acetate and related furan derivatives, such as reactivity with different chemicals, stability under various conditions, and potential for undergoing specific chemical reactions, are critical for their application in synthesis and manufacturing processes. These properties are determined by the compound's molecular structure and the functional groups present (Sasaki & Shoji, 1968).

Scientific Research Applications

Environmental Exposure and Health Impacts

Studies have explored the environmental presence and health implications of structurally related compounds, such as chlorophenols and phenoxy acids, which share common chemical motifs with [5-(2,3-dichlorophenyl)-2-furyl]methyl (2-nitrophenoxy)acetate. The research indicates concerns about exposure to these compounds due to their potential endocrine-disrupting effects and association with adverse health outcomes.

  • Exposure to Phenoxyherbicides and Health Risks : Research on soft tissue sarcoma and exposure to phenoxyherbicides, including compounds like (2,4,5-trichlorophenoxy)acetic acid, highlights the need for further studies to conclusively determine the health risks associated with exposure to these chemicals (Smith et al., 1984).

  • Urinary Metabolites and Environmental Phenols : Studies on urinary concentrations of environmental phenols among populations suggest widespread exposure to various phenolic compounds, including those used in consumer products and pesticides. This exposure raises questions about potential health impacts and emphasizes the importance of monitoring and regulating environmental contaminants (Mortensen et al., 2014).

Mechanisms of Action and Metabolic Pathways

Research into the metabolism and excretion of related compounds provides insights into how [5-(2,3-dichlorophenyl)-2-furyl]methyl (2-nitrophenoxy)acetate might be processed in biological systems. Understanding these pathways is crucial for assessing toxicity and environmental persistence.

  • Metabolism of Environmental Contaminants : Investigations into the metabolism and excretion of chemicals like MK-0524, a prostaglandin D2 receptor antagonist, shed light on the metabolic pathways and excretion mechanisms that could be relevant for assessing the environmental and health impacts of related compounds (Karanam et al., 2007).

  • Identification of Metabolites in Poisoning Cases : Case studies identifying metabolites of specific compounds in human subjects provide valuable information on the toxicological profiles and potential health risks of related chemical structures. Such research underscores the importance of accurate diagnosis and understanding the biochemical interactions of these compounds (Ameline et al., 2020).

properties

IUPAC Name

[5-(2,3-dichlorophenyl)furan-2-yl]methyl 2-(2-nitrophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2NO6/c20-14-5-3-4-13(19(14)21)16-9-8-12(28-16)10-27-18(23)11-26-17-7-2-1-6-15(17)22(24)25/h1-9H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPDIQBVBHDLLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)OCC2=CC=C(O2)C3=C(C(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[5-(2,3-Dichlorophenyl)furan-2-yl]methyl (2-nitrophenoxy)acetate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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